

# Spectroscopic Application Notes: FTIR and NMR Analysis of Methyl 4-aminobutanoate

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## Compound of Interest

Compound Name: **Methyl 4-aminobutanoate**

Cat. No.: **B1217889**

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This document provides a detailed guide to the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **Methyl 4-aminobutanoate**. The hydrochloride salt of this compound is commonly used for its stability and ease of handling.<sup>[1]</sup> The data and protocols presented herein are essential for the structural elucidation and quality control of this versatile building block in organic synthesis and pharmaceutical development.

## Introduction

**Methyl 4-aminobutanoate**, the methyl ester of gamma-aminobutyric acid (GABA), is a key intermediate in the synthesis of various pharmaceutical compounds.<sup>[2]</sup> Accurate and reliable analytical methods are crucial to confirm its identity and purity. FTIR and NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in the sample.

## Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **Methyl 4-aminobutanoate** hydrochloride.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Methyl 4-aminobutanoate** hydrochloride displays characteristic absorption bands corresponding to its functional groups. The presence of the hydrochloride salt

significantly influences the N-H stretching and bending vibrations.

Wavenumber (cm <sup>-1</sup> )	Assignment	Functional Group
~3400-2800	N-H stretch (broad)	Ammonium salt (-NH <sub>3</sub> <sup>+</sup> )
~2950	C-H stretch (aliphatic)	Methylene and Methyl groups
~1735	C=O stretch	Ester
~1600	N-H bend (asymmetric)	Ammonium salt (-NH <sub>3</sub> <sup>+</sup> )
~1500	N-H bend (symmetric)	Ammonium salt (-NH <sub>3</sub> <sup>+</sup> )
~1200	C-O stretch	Ester

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The spectra are typically recorded in a deuterated solvent, such as D<sub>2</sub>O or DMSO-d<sub>6</sub>.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **Methyl 4-aminobutanoate** hydrochloride in D<sub>2</sub>O shows four distinct signals.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.46	singlet	3H	-	-O-CH <sub>3</sub>
2.79	triplet	2H	7.6	-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>
2.28	triplet	2H	7.3	-CH <sub>2</sub> -C=O
1.77-1.67	multiplet	2H	-	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~174	C=O (Ester)
~52	-O-CH <sub>3</sub>
~39	-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>
~30	-CH <sub>2</sub> -C=O
~22	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Methyl 4-aminobutanoate** hydrochloride are provided below.

### FTIR Spectroscopy Protocol

#### Sample Preparation (KBr Pellet Method)

- Grinding: Thoroughly grind 1-2 mg of the **Methyl 4-aminobutanoate** hydrochloride sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the mixture to a pellet die and press it under hydraulic pressure to form a thin, transparent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

#### Data Acquisition

- Background Scan: Record a background spectrum of the empty sample compartment.
- Sample Scan: Acquire the FTIR spectrum of the sample from 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

- Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

## NMR Spectroscopy Protocol

### Sample Preparation

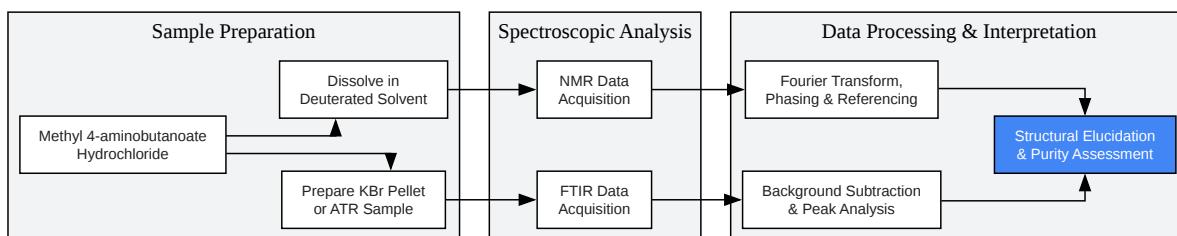
- Dissolution: Dissolve 5-10 mg of **Methyl 4-aminobutanoate** hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Homogenization: Gently vortex or shake the tube to ensure the sample is fully dissolved and the solution is homogeneous.
- Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

### Data Acquisition (<sup>1</sup>H and <sup>13</sup>C NMR)

- Instrument Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.
- <sup>1</sup>H NMR Acquisition: Acquire the <sup>1</sup>H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- <sup>13</sup>C NMR Acquisition: Acquire the <sup>13</sup>C NMR spectrum, typically with proton decoupling, using an adequate number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of **Methyl 4-aminobutanoate**.



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### Spectroscopic Analysis Workflow

This application note provides a comprehensive overview of the FTIR and NMR analysis of **Methyl 4-aminobutanoate**, offering valuable data and protocols for researchers in the field. Adherence to these methodologies will ensure accurate and reproducible results for the characterization of this important chemical compound.

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## References

- 1. Methyl 4-aminobutanoate|GABA Derivative|Research Chemical [benchchem.com]
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